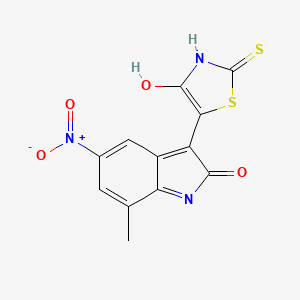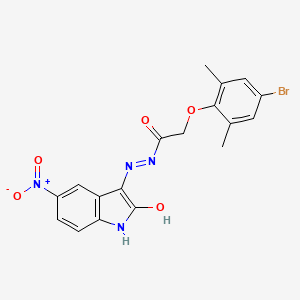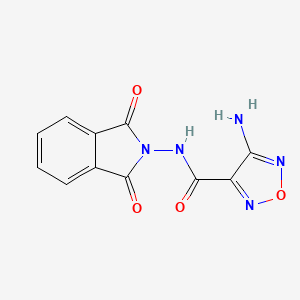![molecular formula C19H17BrN4O4 B3827356 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide](/img/structure/B3827356.png)
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Overview
Description
2-(2-Bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated nitrophenoxy group and an indole moiety.
Preparation Methods
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide involves several steps. The initial step typically includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-nitrophenoxy)acetamide . The final step involves the condensation of this intermediate with 1,2-dimethylindole-3-carbaldehyde under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
2-(2-Bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The brominated nitrophenoxy group and the indole moiety play crucial roles in binding to target proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Compared to similar compounds, 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-bromo-4-nitrophenol
- 1,2-dimethylindole-3-carbaldehyde
- 2-(2-bromo-4-nitrophenoxy)acetamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4/c1-12-15(14-5-3-4-6-17(14)23(12)2)10-21-22-19(25)11-28-18-8-7-13(24(26)27)9-16(18)20/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLATULYMZNRW-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-benzoyloxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate](/img/structure/B3827285.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B3827299.png)
![3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B3827300.png)
![4-fluoro-N-[(5-phenyl-2H-triazol-4-yl)methyl]aniline](/img/structure/B3827306.png)
![4-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B3827310.png)
![N-[(E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide](/img/structure/B3827318.png)
![2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide](/img/structure/B3827330.png)

![2-(2,4-DIMETHYLPHENOXY)-N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B3827351.png)
![4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine](/img/structure/B3827357.png)
![2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide](/img/structure/B3827360.png)

